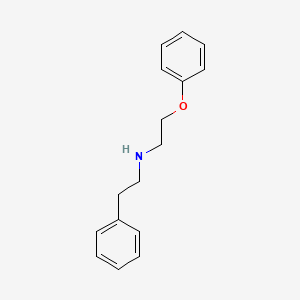
(2-phenoxyethyl)(2-phenylethyl)amine
描述
“(2-phenoxyethyl)(2-phenylethyl)amine” is a compound that belongs to the class of phenethylamines . Phenethylamines are organic compounds that contain a phenethylamine unit, a common structure found in a variety of natural and synthetic compounds . It is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .
Synthesis Analysis
The synthesis of phenethylamines can be achieved through various methods. One common method involves the reaction between phenol and ethylene carbonate using Na-mordenite catalysts . Another method involves the reaction of phenylacetaldehyde with methylamine or formaldehyde with 2-phenylethylamine .Molecular Structure Analysis
The molecular structure of “(2-phenoxyethyl)(2-phenylethyl)amine” consists of a phenethylamine core, which is a two-carbon chain (the ethyl part) attached to a benzene ring (the phenyl part) and an amine group . The phenoxyethyl part refers to a phenol group attached to an ethyl group through an ether linkage .Chemical Reactions Analysis
Phenethylamines can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
“(2-phenoxyethyl)(2-phenylethyl)amine” is a colorless liquid at room temperature with a fishy odor . It is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .科学研究应用
Medicinal Chemistry
The 2-phenethylamine motif, which includes “(2-phenoxyethyl)(2-phenylethyl)amine”, is widely present in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
Dopaminergic Neurons
The endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are examples of open-chain 2-phenethylamines, exhibit a central role in dopaminergic neurons. These neurons play a critical role in voluntary movement, stress, or mood .
Alkaloids
Several naturally occurring alkaloids, such as morphine, (S)-reticuline, or berberine, embedded in the 2-phenethylamine unit form more complex cyclic frameworks derived from its natural biosynthetic pathways .
Recreational Use
In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety (“designer drugs”), responsible for drug abuse-related conditions .
Scaffold-Based Drug Design
Phenoxyalkyl cyclic and acyclic amine derivatives, including “(2-phenoxyethyl)(2-phenylethyl)amine”, teach us about scaffold-based drug design . They have various pharmacological activities, from antitussive to anticancer properties .
Selective Estrogen Receptor Modulator (SERM) Drugs
These compounds are widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .
Anticholinergic and H3 Inverse Agonistic Activities
Recent findings suggest that these compounds exhibit high anticholinergic and H3 inverse agonistic activities .
Development of Novel Medications
The process of developing novel medications for Alzheimer’s disease, malaria, cancer, and various other illnesses could entail modifying or incorporating these structures into a different biologically active framework .
作用机制
Target of Action
It is structurally similar to phenethylamine , which is known to bind to the human trace amine-associated receptor 1 (hTAAR1) as an agonist . This receptor plays a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
Phenethylamine, a structurally similar compound, is known to interact with its targets by releasing norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . Given the structural similarity, (2-phenoxyethyl)(2-phenylethyl)amine might exhibit similar interactions.
Biochemical Pathways
For instance, it is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The compound might affect similar pathways due to its structural similarity to phenethylamine.
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Action Environment
For instance, the presence of certain enzymes can affect the metabolism and therefore the bioavailability of the compound . Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and efficacy of the compound.
安全和危害
属性
IUPAC Name |
N-(2-phenoxyethyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-7-15(8-4-1)11-12-17-13-14-18-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWHKRJXTVSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320361 | |
| Record name | N-(2-phenoxyethyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Phenoxyethyl)(2-phenylethyl)amine | |
CAS RN |
55247-51-3 | |
| Record name | N-(2-phenoxyethyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4841767.png)
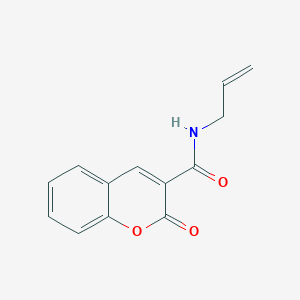
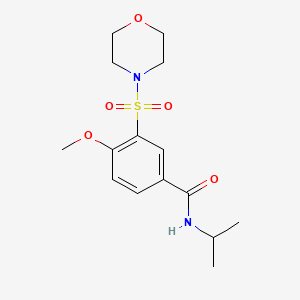
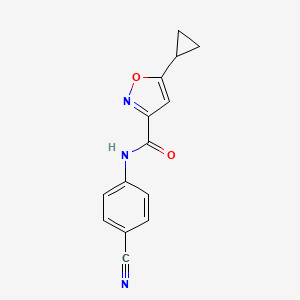

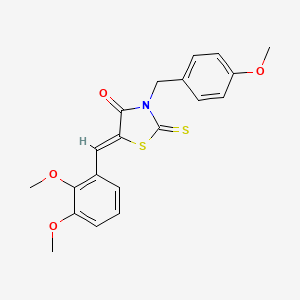
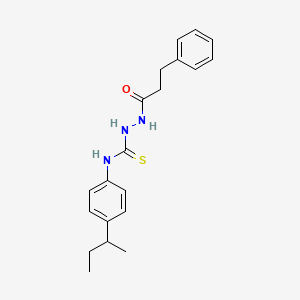

![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide](/img/structure/B4841842.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)

![2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4841858.png)